molecular formula C15H28N2O2 B6765549 N-(4,4-dimethylcyclohexyl)-3-(1-hydroxyethyl)pyrrolidine-1-carboxamide

N-(4,4-dimethylcyclohexyl)-3-(1-hydroxyethyl)pyrrolidine-1-carboxamide

Cat. No.: B6765549
M. Wt: 268.39 g/mol
InChI Key: KOGLJIHHFIPFKH-UHFFFAOYSA-N
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Description

N-(4,4-dimethylcyclohexyl)-3-(1-hydroxyethyl)pyrrolidine-1-carboxamide is a synthetic organic compound characterized by its unique structural features, including a cyclohexyl ring with two methyl groups, a pyrrolidine ring, and a hydroxyethyl group

Properties

IUPAC Name

N-(4,4-dimethylcyclohexyl)-3-(1-hydroxyethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-11(18)12-6-9-17(10-12)14(19)16-13-4-7-15(2,3)8-5-13/h11-13,18H,4-10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGLJIHHFIPFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCN(C1)C(=O)NC2CCC(CC2)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-dimethylcyclohexyl)-3-(1-hydroxyethyl)pyrrolidine-1-carboxamide typically involves multiple steps:

    Formation of the Cyclohexyl Intermediate: The starting material, 4,4-dimethylcyclohexanone, undergoes a Grignard reaction with ethylmagnesium bromide to introduce the hydroxyethyl group.

    Pyrrolidine Ring Formation: The intermediate is then reacted with pyrrolidine in the presence of a suitable catalyst, such as palladium on carbon, to form the pyrrolidine ring.

    Amidation: The final step involves the amidation of the intermediate with a carboxylic acid derivative, such as ethyl chloroformate, to yield the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the cyclohexyl ring or the pyrrolidine ring.

    Substitution: Various substitution reactions can occur at the cyclohexyl or pyrrolidine rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used under controlled conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of halogenated derivatives or other functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(4,4-dimethylcyclohexyl)-3-(1-hydroxyethyl)pyrrolidine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4,4-dimethylcyclohexyl)-3-(1-hydroxyethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group may play a crucial role in binding to these targets, while the cyclohexyl and pyrrolidine rings provide structural stability and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylcyclohexyl)-3-(1-hydroxyethyl)pyrrolidine-1-carboxamide
  • N-(4,4-dimethylcyclohexyl)-3-(1-methylethyl)pyrrolidine-1-carboxamide
  • N-(4,4-dimethylcyclohexyl)-3-(1-hydroxyethyl)piperidine-1-carboxamide

Uniqueness

N-(4,4-dimethylcyclohexyl)-3-(1-hydroxyethyl)pyrrolidine-1-carboxamide is unique due to the presence of both the hydroxyethyl group and the dimethyl-substituted cyclohexyl ring. This combination provides distinct chemical properties and biological activities compared to its analogs.

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